molecular formula C10H9F3O5S B11718378 (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid CAS No. 533931-72-5

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid

Cat. No.: B11718378
CAS No.: 533931-72-5
M. Wt: 298.24 g/mol
InChI Key: NHVNEQGTEVFGPL-LURJTMIESA-N
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Description

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid is a compound of significant interest in the fields of organic chemistry and medicinal chemistry. This compound features a trifluoromethyl group, which is known for its unique chemical properties and its influence on the biological activity of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable precursor under controlled conditions . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the sulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonamides.

Scientific Research Applications

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing the electronic and steric properties of the molecule. This can lead to the modulation of specific biochemical pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

533931-72-5

Molecular Formula

C10H9F3O5S

Molecular Weight

298.24 g/mol

IUPAC Name

(2S)-2-[4-(trifluoromethylsulfonyloxy)phenyl]propanoic acid

InChI

InChI=1S/C10H9F3O5S/c1-6(9(14)15)7-2-4-8(5-3-7)18-19(16,17)10(11,12)13/h2-6H,1H3,(H,14,15)/t6-/m0/s1

InChI Key

NHVNEQGTEVFGPL-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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